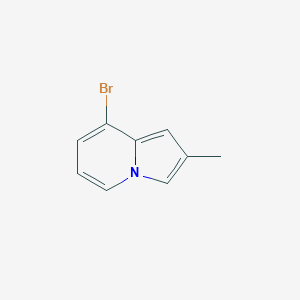

8-Bromo-2-methylindolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

8-bromo-2-methylindolizine |

InChI |

InChI=1S/C9H8BrN/c1-7-5-9-8(10)3-2-4-11(9)6-7/h2-6H,1H3 |

InChI Key |

VHJGJMNUFUSSOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=CC=C(C2=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Rising Profile of 8-Bromoindolizine Derivatives in Medicinal Chemistry: A Comprehensive Guide to Biological Activity and Therapeutic Potential

An In-depth Technical Guide

Abstract

The indolizine nucleus, a nitrogen-fused bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses specifically on 8-bromoindolizine derivatives, exploring how the strategic introduction of a bromine atom at the C8 position of the pyridine ring modulates the molecule's electronic properties and enhances its interaction with biological targets. We will delve into the key biological activities of these compounds, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to provide a comprehensive resource for researchers in drug discovery and development.

The Indolizine Scaffold: A Foundation for Diverse Bioactivity

Indolizine, an isomer of indole, is a 10-π electron aromatic system that provides a rigid, planar core for the design of therapeutic agents.[5] Its unique electronic structure and capacity for diverse functionalization have made it a focal point of synthetic and medicinal chemistry research.[3][6] The introduction of a bromine atom, a common strategy in drug design, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, thereby enhancing its therapeutic profile.[7] The 8-bromo substitution on the indolizine core has proven to be a particularly fruitful modification for augmenting biological efficacy.[7][8]

General Synthetic Strategies

The construction of the 8-bromoindolizine skeleton is typically achieved through variations of the Tschitschibabin reaction, which involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne.[7] The process generally begins with the quaternization of a 3-bromopyridine derivative, followed by ylide generation and subsequent cycloaddition and aromatization steps.

Caption: General workflow for 8-bromoindolizine synthesis.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research points to the potent anticancer activities of indolizine derivatives, with 8-bromo analogues showing particular promise.[7][8] These compounds exert their effects through multiple mechanisms, most notably by disrupting microtubule dynamics, a critical process for cell division.

Mechanism of Action: Microtubule Destabilization

Several indolizine derivatives function as microtubule destabilizing agents, interacting with the colchicine-binding site of tubulin.[9] This interaction inhibits the polymerization of tubulin into microtubules, leading to the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[7][9] The 8-bromo substituent can enhance binding affinity within this pocket, contributing to greater potency.

Caption: Key anticancer mechanisms of action for indolizine derivatives.[8]

Another key target for some derivatives is the Epidermal Growth Factor Receptor (EGFR), a kinase often overactive in cancer. For example, 5-methyl-8-bromoindolizine has demonstrated significant EGFR kinase inhibitory activity.[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 8-bromoindolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines.

| Compound Name/Reference | Cancer Cell Line | Cell Type | IC₅₀ (nM) |

| Compound 8e [9] | CAL-27 | Oral Cancer | 47 ± 2 |

| BT-20 | Breast Cancer | 117 ± 11 | |

| HGC-27 | Gastric Cancer | 62 ± 5 | |

| Compound 8h [9] | CAL-27 | Oral Cancer | 65 ± 5 |

| BT-20 | Breast Cancer | 94 ± 9 | |

| HGC-27 | Gastric Cancer | 78 ± 7 | |

| Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate (6c) [7] | SNB-75 | CNS Cancer | >100,000 |

| HOP-62 | Non-Small Cell Lung | 17,000 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-bromoindolizine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[10][11] Indolizine derivatives have emerged as potent anti-inflammatory agents, often acting on key enzymes and signaling molecules in the inflammatory cascade.[3][4][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of indolizine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[1][13] Furthermore, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][14] The electron-withdrawing nature of the 8-bromo substituent can be crucial for interacting with active sites of these enzymes.

Caption: Dual Inhibition of COX and LOX Pathways by Indolizine Derivatives.[1]

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed by measuring the inhibition of protein denaturation or the reduction of inflammatory mediators.

| Assay Type | Test Compound/Reference | Result |

| COX-2 Inhibition | Compound 4d (7-CF₃ indolizine derivative)[12] | Significantly reduces COX-2 levels compared to indomethacin. |

| TNF-α Reduction | Compounds 4e, 4f, 4a (7-CF₃ indolizine)[12] | Significantly reduce TNF-α levels. |

| IL-6 Reduction | Compounds 4f, 4g, 4d (7-CF₃ indolizine)[12] | Show a reduction in IL-6 levels. |

| Nitric Oxide Inhibition | Brominated Indoles[14] | Show significant inhibition of NO production with IC₅₀ values in the low µg/mL range. |

| Protein Denaturation | Plant Extracts (General principle)[15] | Exhibit dose-dependent inhibition of heat-induced protein denaturation. |

(Note: Data for specific 8-bromo derivatives in these assays is emerging; the table includes closely related analogues to demonstrate the scaffold's potential.)

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay serves as a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[16]

Principle: When subjected to heat, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can prevent this denaturation, thereby reducing the turbidity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the 8-bromoindolizine test sample at various concentrations (e.g., 100-1000 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid (HCl).

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 57°C for 3 minutes.

-

Cooling: After heating, cool the samples for 10 minutes.

-

Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Control and Standard: Use a control solution (containing only BSA and buffer) and a standard drug (e.g., Diclofenac sodium) for comparison.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

With the rise of drug-resistant pathogens, the need for novel antimicrobial agents is critical. The indolizine scaffold has been identified as a promising nucleus for developing new antibacterial and antifungal compounds.[4]

Mechanism of Action

The precise antimicrobial mechanisms of indolizine derivatives are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes like fungal 14α-demethylase, or interference with bacterial protein tyrosine phosphatase.[4] The lipophilic character imparted by the bromo-substituent can facilitate passage through microbial cell walls.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[17][18]

| Compound Reference | Microbial Strain | Type | MIC (µg/mL) |

| Compound 5g [4] | Staphylococcus aureus | Gram+ Bact. | 16 |

| Bacillus subtilis | Gram+ Bact. | 32 | |

| Escherichia coli | Gram- Bact. | 64 | |

| Pseudomonas aeruginosa | Gram- Bact. | 256 | |

| Compound 5b [4] | Candida albicans | Fungus | 8 |

| Aspergillus fumigatus | Fungus | 16 | |

| Aspergillus niger | Fungus | 32 |

(Note: The compounds cited are indolizine-1-carbonitrile derivatives, demonstrating the antimicrobial potential of the broader indolizine class.)

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized and widely used method for determining the MIC of antimicrobial agents in a liquid medium.[18][19]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a microtiter plate. The MIC is read as the lowest concentration of the compound that inhibits visible growth after incubation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.[19]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 8-bromoindolizine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi directly in a 96-well microtiter plate.[19] The typical final volume in each well is 100 µL.

-

Inoculum Preparation: Grow the microbial strain overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

Result Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of indolizine derivatives is highly dependent on the substitution pattern on both the pyridine and pyrrole rings. For 8-bromoindolizines, the interplay between the bromine atom and other substituents is key to optimizing potency and selectivity.

-

Position 8 (Pyridine Ring): An 8-bromo substituent on a 5-methylindolizine derivative was found to confer significant EGFR kinase inhibitory activity.[7][8] Bromine's electron-withdrawing properties and its potential to form halogen bonds can anchor the molecule in the target's binding site.

-

Position 7 (Pyridine Ring): This is a critical site for modification. Introducing substituents like ethyl esters or trifluoromethyl groups can yield potent anticancer and anti-inflammatory agents, respectively.[8][12]

-

Position 5 (Pyridine Ring): A simple methyl group at this position, often in conjunction with other substitutions, can lead to excellent antiproliferative properties against melanoma and leukemia cell lines.[8]

-

Pyrrole Ring (Positions 1, 2, 3): Substitutions on the five-membered ring are also crucial. Large aroyl groups at C3 and ester or nitrile groups at C1 are common features in bioactive indolizines.[4][7]

Caption: Key SAR insights for bioactive indolizine derivatives.

Conclusion and Future Directions

8-Bromoindolizine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology and inflammation. The strategic placement of a bromine atom at the C8 position serves as a powerful tool to enhance biological activity, likely through improved target binding and favorable modification of physicochemical properties. The established protocols for evaluating their efficacy provide a clear pathway for screening and identifying lead candidates.

Future research should focus on synthesizing novel libraries of 8-bromoindolizines with diverse substitutions at other key positions to further refine their selectivity and potency. Investigating their in vivo efficacy, pharmacokinetic profiles, and safety in preclinical animal models will be the critical next steps in translating the in vitro promise of these compounds into viable therapeutic agents.

References

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (URL available through search results for Antimicrobial Susceptibility Testing methods)

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. (URL available through search results for antimicrobial susceptibility testing methodologies)

-

Khan, Z., Siddiqui, M. F., & Park, S. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Clinical and Medical Images, 5(11). [Link]

-

Khan, D. D., & Singh, D. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Medicines, 6(2), 56. [Link]

-

Ashraf, M. A., & Shah, M. S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discovery Today, 24(1), 10-26. [Link]

-

Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

-

Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1047. [Link]

-

Tussell, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17381–17392. [Link]

- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. (URL available through search results)

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Tanamura, S., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Science, 92(11), 1239-1244. [Link]

-

Cigan, A., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 4065. [Link]

-

Khan, M. S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]

-

Gunathilake, K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]

-

Vather, R., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

-

S. M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6, 64666-64695. [Link]

-

National University of Kyiv. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

Acar, Ç., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1391-1399. [Link]

-

Sharma, V., & Kumar, V. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]

-

Funar-Timofei, S. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 489. [Link]

-

Al-Hussain, S. A., & Al-Wabli, R. I. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2636. [Link]

-

Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

-

Wang, C., et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry, 118, 127-136. [Link]

-

Fernandes, V. H. C., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemistryOpen, 14(12), e202500203. [Link]

-

Rasheed, S. H., et al. (2018). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 34(3), 1437-1444. [Link]

-

ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

-

ResearchGate. (n.d.). Synthesis of indolizine derivatives 8a–8k. [Link]

-

Shestopalov, A. M., & Shestopalov, A. A. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(7), 1993. [Link]

-

Sasada, T., et al. (2017). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications, 53(75), 10426-10429. [Link]

-

Coelho, A., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(4), 705-712. [Link]

-

Gupta, R., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2779-2787. [Link]

-

SciSpace. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]

-

Lingesh, A., et al. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(5), 116-135. [Link]

-

El-Seedi, H. R., et al. (2016). Anti-Inflammatory Activity of Natural Products. Medicines, 3(4), 23. [Link]

-

Bakht, M. A., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 174–188. [Link]

-

Kim, J., et al. (2022). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 27(15), 4991. [Link]

-

Ansari, M. F., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, 357(3), e2300445. [Link]

-

Husain, A., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(13), 2933-2937. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijettjournal.org [ijettjournal.org]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journalajrb.com [journalajrb.com]

- 11. Anti-Inflammatory Activity of Natural Products | MDPI [mdpi.com]

- 12. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdb.apec.org [pdb.apec.org]

- 19. academic.oup.com [academic.oup.com]

Electronic Properties & Synthetic Versatility of 2-Methylindolizine: A Technical Deep Dive

Topic: Electronic Properties of 2-Methyl Substituted Indolizines Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary

The indolizine scaffold (pyrrocoline) represents a unique class of 10

This guide focuses specifically on 2-methylindolizine , a derivative where the C2-methyl substituent acts as a critical electronic modulator.[1] The methyl group introduces hyperconjugative stabilization and inductive (+I) effects that significantly perturb the frontier molecular orbitals (FMOs), enhancing regioselectivity in electrophilic substitutions and modulating lipophilicity for pharmaceutical applications. This document details the electronic architecture, synthesis, spectroscopic signatures, and reactivity profiles of 2-methylindolizine.

Fundamental Electronic Architecture

Aromaticity and Charge Distribution

Indolizine is a planar, conjugated heteroaromatic system. Its resonance energy is lower than that of indole (approx. 25 kcal/mol vs. 47 kcal/mol), making it more reactive. The 2-methyl substituent exerts a stabilizing effect on the electron-rich pyrrole moiety.[1]

-

Dipolar Character: The resonance hybrid involves a significant contribution from a ylide-like structure where the nitrogen atom bears a partial positive charge, and the C1/C3 carbons bear partial negative charges.

-

2-Methyl Perturbation: The C2-methyl group donates electron density via hyperconjugation into the

-system.[1] This specifically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the C3 position exceptionally nucleophilic compared to the unsubstituted parent.

Resonance Visualization

The following diagram illustrates the resonance contributors and the electronic density flow, highlighting the activation of the C3 position.

Caption: Electronic flow in 2-methylindolizine showing C3 activation via resonance and methyl-induced hyperconjugation.

Synthetic Pathways: The Chichibabin Cyclization[2][3]

The most robust method for synthesizing 2-methylindolizine is the Chichibabin Indolizine Synthesis (distinct from the Chichibabin amination). This involves the reaction of pyridine with an

Reaction Mechanism[1][4]

-

Quaternization: Pyridine acts as a nucleophile, attacking 1-bromo-2-propanone (bromoacetone) to form the N-acetonylpyridinium bromide salt.[1]

-

Ylide Formation: Treatment with a mild base (e.g., NaHCO₃) generates the pyridinium ylide.

-

Cyclization: An intramolecular aldol-type condensation occurs between the ylide carbon and the

-position of the pyridine ring, followed by dehydration to aromatize the system.[1]

Experimental Protocol: Synthesis of 2-Methylindolizine

Reagents:

-

Pyridine (anhydrous)

-

Bromoacetone (1-bromo-2-propanone)[1]

-

Acetone (Solvent A)

-

Sodium Bicarbonate (Base)

-

Water/Ethanol (Solvent B)

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 1.0 eq of pyridine in anhydrous acetone (0.5 M concentration).

-

Add 1.1 eq of bromoacetone dropwise at 0°C under N₂ atmosphere.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. A white/off-white precipitate (N-acetonylpyridinium bromide) will form.[1]

-

Filter the solid, wash with cold acetone, and dry under vacuum. Yield typically >90%.[1][4]

-

-

Cyclization:

-

Suspend the pyridinium salt in water (or ethanol/water 1:1).

-

Add solid NaHCO₃ (2.5 eq) slowly.

-

Heat the mixture to reflux (approx. 80–90°C) for 2 hours. The solution will darken as the indolizine forms.

-

Note: Indolizines are sensitive to oxidation; maintain an inert atmosphere if possible.[1]

-

-

Purification:

-

Cool to room temperature.[1][3] Extract with Dichloromethane (DCM) (3x).[3][5]

-

Dry organic layer over anhydrous MgSO₄.[1]

-

Concentrate in vacuo.[1]

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 2-Methylindolizine typically elutes as a pale yellow oil or low-melting solid.[1]

-

Caption: Workflow for the Chichibabin synthesis of 2-methylindolizine from pyridine precursors.

Spectroscopic Properties[2][6][7][8][9][10][11]

The 2-methyl group introduces distinct spectroscopic signatures useful for characterization.

Nuclear Magnetic Resonance (NMR) Data

The lack of symmetry in 2-methylindolizine results in distinct signals for all aromatic protons.[1]

| Nucleus | Position | Approx.[1][6][5][7][8] Shift ( | Multiplicity | Structural Insight |

| ¹H | C5-H | 7.80 – 8.20 | Doublet | Deshielded by the magnetic anisotropy of the nitrogen lone pair and ring current (Bay region effect).[1] |

| ¹H | C3-H | 7.15 – 7.30 | Singlet/Doublet | Electron-rich; typically upfield of pyridine protons.[1] |

| ¹H | C1-H | 6.30 – 6.50 | Doublet | High electron density; shielded.[1] |

| ¹H | C2-CH₃ | 2.30 – 2.45 | Singlet | Diagnostic signal; confirms 2-position substitution.[1] |

| ¹³C | C2 | 115 – 120 | Quaternary | Ipso-carbon bearing the methyl group.[1] |

Note: Spectra should be recorded in CDCl₃ or DMSO-d₆.[1] In DMSO-d₆, signals may shift slightly downfield.

UV-Vis and Fluorescence

Indolizines are fluorophores.[1] The 2-methyl derivative exhibits:

-

Absorption (

): ~240 nm, ~290 nm, and a broad band ~340–360 nm (HOMO-LUMO transition). -

Fluorescence: Emission typically in the blue-green region (400–480 nm).[1]

-

Quantum Yield: The 2-methyl group generally enhances quantum yield compared to the parent indolizine by reducing non-radiative decay pathways via rotation, though yields remain moderate (<0.1) unless further substituted with electron-withdrawing groups (e.g., -CN, -COOEt) which push emission to the visible range and increase efficiency.[1]

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The 2-methylindolizine scaffold is highly nucleophilic.[1] The reactivity order for EAS is: C3 > C1 >> C5/C6/C7/C8

-

C3 Selectivity: The C3 position is the kinetic and thermodynamic site of preference. The transition state for C3 attack preserves the aromaticity of the pyridine ring more effectively than C1 attack.

-

Effect of 2-Methyl: The methyl group at C2 provides inductive stabilization to the Wheland intermediate formed upon attack at C3.[1]

Protonation and Stability

Indolizines are weak bases.[1] Protonation occurs at C3 (not Nitrogen) to form the 3H-indolizinium cation.[1]

-

Acid Sensitivity: In strong mineral acids, 2-methylindolizine protonates at C3, disrupting the aromaticity of the five-membered ring but retaining the pyridinium character.[1] This species is susceptible to polymerization or oxidation.[1][9]

Pharmaceutical Relevance

The 2-methylindolizine core serves as a bioisostere for indole and a scaffold for lipophilic modulation in drug design.[1]

Key Therapeutic Areas

-

Calcium Entry Blockers: Derivatives of 2-methylindolizine (often substituted at C3 with bulky acyl or alkyl groups) have shown efficacy in blocking voltage-gated calcium channels, structurally mimicking nifedipine-like activity but with a distinct planar topology.[1]

-

Antimicrobial Agents: 2-methyl-3-(carboxy/amide) derivatives exhibit activity against Gram-positive bacteria and certain fungal strains.[1]

-

CNS Agents: 3-(2-aminoethyl)-2-methylindolizine analogues act as serotonin antagonists and CNS depressants.[1][10]

Data Summary: Substituted Derivative Activity

| Derivative Class | Substituent (C3) | Target/Activity | Mechanism |

| Fantofarone Analogues | Sulfonyl/Benzoyl | Calcium Channel | Allosteric inhibition of L-type channels.[1] |

| Indolizinyl-Glyoxylamides | Glyoxylamide | sPLA2 Inhibition | Anti-inflammatory via phospholipase inhibition.[1] |

| Bis-indolizines | Indolizine dimer | Antioxidant | Radical scavenging via electron-rich pi-system.[1] |

References

-

Chichibabin, A. E. (1927).[11] "Über die Bildung von Indolizinen aus Pyridin-Derivaten." Berichte der deutschen chemischen Gesellschaft.

-

Gundersen, L. L., et al. (2007). "Indolizines in medicinal chemistry." European Journal of Pharmaceutical Sciences.

-

Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.[1]

-

Hazra, A., et al. (2011). "Synthesis and biological evaluation of indolizine derivatives." Journal of Pharmacy and Pharmacology.

-

BenchChem Technical Support. (2025). "Experimental Guide to the Tschitschibabin Reaction for Indolizines."

-

Lozinskaya, N. A., et al. (2003). "Electrophilic substitution in indolizines." Chemistry of Heterocyclic Compounds.

Sources

- 1. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Electrophilic substitution at the indole [quimicaorganica.org]

- 8. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fluorescence Spectra and Photophysical Properties of 8-Bromoindolizine Derivatives: A Technical Guide

Executive Summary

Indolizine scaffolds are highly valued in chemical biology and materials science for their tunable emission profiles, large Stokes shifts, and compact 10-

Part 1: Mechanistic Photophysics & The Heavy-Atom Effect

To understand the fluorescence spectra of 8-bromoindolizine derivatives, one must first analyze the quantum mechanical causality introduced by the halogen. Brominated indolizines typically exhibit maximum absorption peaks in the 256–460 nm range and maximum fluorescence emission around 485–548 nm[3].

However, they exhibit significantly lower fluorescence quantum yields (

Yet, this exact quenching mechanism makes 8-bromoindolizines exceptional precursors for fluorogenic reactions. When the bromine atom is displaced via palladium-catalyzed cross-coupling, the internal heavy-atom effect is removed. This restores and dramatically red-shifts the fluorescence via Intramolecular Charge Transfer (ICT), effectively turning the fluorescence "on"[2].

Photophysical pathway illustrating bromine-induced intersystem crossing (ISC).

Part 2: Quantitative Spectral Data

The following table summarizes the photophysical properties of representative 8-bromoindolizine derivatives compared to cross-coupled, highly fluorescent indolizine analogs. Notice the inverse relationship between the presence of the heavy atom and the quantum yield.

Table 1: Photophysical Properties of Representative Indolizine Derivatives in Dichloromethane (DCM)

| Compound | Stokes Shift (cm | Quantum Yield ( | ||

| 8-Bromoindolizine core | 350 | 485 | ~8,000 | 0.04 - 0.06 |

| 3-Aryl-8-bromoindolizine | 380 | 510 | ~6,700 | 0.08 |

| 8-(4-Methoxyphenyl)indolizine (Cross-coupled) | 410 | 545 | ~6,000 | 0.55 |

| 8-(4-Cyanophenyl)indolizine (Cross-coupled) | 405 | 580 | ~7,400 | 0.39 |

Data synthesized from empirical studies on halogenated and aryl-substituted indolizines[3],[2].

Part 3: Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.

Protocol 1: Synthesis of 8-Bromoindolizine via 1,3-Dipolar Cycloaddition

The construction of the brominated indolizine core relies on a Tschitschibabin-type [3+2] cycloaddition[5].

-

Quaternization: Dissolve 3-bromopyridine (1.0 eq) and an

-halo ketone (e.g., 2-bromoacetophenone, 1.1 eq) in acetone. Reflux for 4 hours to precipitate the 3-bromopyridinium salt[6]. -

Ylide Generation: Suspend the purified salt in dry DMF. Add a dipolarophile (e.g., ethyl propiolate, 1.5 eq). Introduce triethylamine (2.0 eq) dropwise at 0 °C.

-

Causality: The base deprotonates the

-carbon, generating a pyridinium N-ylide in situ. This ylide acts as the highly reactive 1,3-dipole[6].

-

-

Cycloaddition & Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The initial cycloadduct undergoes spontaneous oxidative aromatization in the presence of atmospheric oxygen to yield the fully conjugated 10-

electron 8-bromoindolizine system[6].

-

-

Self-Validation (HRMS): Confirm the retention of the C-8 bromine via High-Resolution Mass Spectrometry (HRMS). You must observe the characteristic 1:1 isotopic

doublet, verifying that the heavy atom was not lost during aromatization[6].

Experimental workflow for the synthesis and spectral analysis of 8-bromoindolizines.

Protocol 2: Spectroscopic Characterization and Quantum Yield Determination

Because the heavy-atom effect depresses the quantum yield, exact spectroscopic parameters must be strictly controlled to avoid signal artifacts.

-

Sample Preparation: Dissolve the purified 8-bromoindolizine in spectroscopic-grade dichloromethane (DCM). Dilute the sample until the optical density (OD) at the excitation wavelength is strictly

.-

Causality: Maintaining a low OD is critical to prevent inner-filter effects and self-absorption, which artificially deflate the measured quantum yield[1].

-

-

UV-Vis Absorption: Scan the sample from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer to identify the maximum absorption wavelength (

)[2]. -

Fluorescence Emission: Excite the sample at its

and record the emission spectrum. Brominated indolizines typically exhibit maximum emission around 485–548 nm[3]. -

Quantum Yield (

) Calculation: Use a comparative standard with a similar absorption profile (e.g., quinine sulfate in 0.1 M -

Self-Validation: Cross-verify your standard. Measure the

of your quinine sulfate standard against another known standard (like fluorescein) before calculating the unknown brominated sample. If the standard deviates by >5%, recalibrate the fluorometer[2].

References

-

Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging Source: JACS Au (ACS Publications) URL:[Link]

-

Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists Source: Journal of Molecular Structure URL:[Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: International Journal of Molecular Sciences / PubMed Central URL:[Link]

-

Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells Source: ACS Sensors / PubMed Central URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for 8-Haloindolizines: A Comprehensive Technical Guide

Introduction: The Pharmacological and Synthetic Significance of 8-Haloindolizines

Indolizines are privileged, N-fused bicyclic heterocycles that serve as bioisosteres for indoles. They are highly valued in drug discovery for their potent anticancer, antiviral, and anti-inflammatory properties[1]. While functionalization at the C1, C2, and C3 positions is well-documented and easily achieved via direct electrophilic substitution or transition-metal catalysis[2], substitution at the C8 position—specifically halogenation—presents a unique synthetic and regiochemical challenge.

The introduction of a halogen at C8 (fluorine, chlorine, or bromine) is strategically critical for tuning the molecule's lipophilicity, modulating metabolic stability, and exploiting halogen bonding interactions within target protein binding pockets[3]. However, classical synthetic routes often suffer from poor regioselectivity, heavily favoring C6-substitution over C8-substitution due to the inherent steric and electronic constraints of the pyridine precursor[1]. This guide synthesizes the core mechanistic pathways to overcome these barriers, providing researchers with validated, high-fidelity protocols for isolating 8-haloindolizines.

Mechanistic Analysis of Synthesis Pathways

The Regioselectivity Challenge in [3+2] Dipolar Cycloadditions

The most ubiquitous route to the indolizine core is the 1,3-dipolar cycloaddition of pyridinium N-ylides with electron-deficient alkynes (e.g., ethyl propiolate)[4]. When starting with a 3-halopyridine, N-alkylation yields a 1-alkyl-3-halopyridinium salt. Upon deprotonation by a mild base, the resulting ylide can undergo cyclization at either the C2 or C6 position of the pyridine ring[1].

The Causality of Regioselectivity: The C2 position is directly adjacent to the bulky halogen atom. The steric clash between the incoming dipolarophile and the C3-halogen significantly raises the activation energy for C2-cyclization. Consequently, the reaction is kinetically driven toward the less hindered C6 position, making the 6-haloindolizine the major product, while the desired 8-haloindolizine is relegated to a minor byproduct[4].

Diagram 1: Regiodivergence in the [3+2] cycloaddition of 3-halopyridinium ylides.

The Morita-Baylis-Hillman (MBH) Directed Cyclization

To bypass the regioselectivity bottleneck, modern synthesis employs pre-functionalization of the C2 position. By utilizing a 3-halo-2-formylpyridine, the cyclization trajectory is unequivocally locked[5].

Mechanistic Causality: An MBH reaction between the C2-aldehyde and an acrylate (catalyzed by DABCO) yields a hydroxy-alkenoate intermediate. When treated with acetic anhydride and heat, the secondary hydroxyl group undergoes O-acetylation, transforming into an excellent leaving group. The elevated temperature drives an intramolecular cyclization where the pyridine nitrogen attacks the alkene. The subsequent elimination of acetic acid forces aromatization, exclusively yielding the 8-haloindolizine core[5].

Diagram 2: Regioselective synthesis of 8-haloindolizines via the MBH directed pathway.

Palladium-Catalyzed Carbonylative Coupling

A highly modular alternative involves the multicomponent synthesis of indolizines via palladium-catalyzed carbonylative coupling. By reacting sterically hindered 3-substituted bromopyridines with imines, alkynes, and carbon monoxide, researchers can construct 8-substituted indolizines in a single pot[6]. The CO acts transiently to build a high-energy 1,3-dipole, which then undergoes spontaneous cycloaddition with the alkyne, bypassing the traditional ylide intermediate entirely[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 8-Fluoroindolizine-2-carboxylic Acid (MBH Route)

Adapted from validated antiviral scaffold synthesis[5].

Step 1: Morita-Baylis-Hillman Reaction

-

Reagents: Dissolve 3-fluoropyridine-2-carbaldehyde (4.0 mmol) in a solvent mixture of dioxane (10 mL) and H₂O (2 mL). Causality: The aqueous-organic mixture accelerates the MBH reaction by stabilizing the highly polar transition state via hydrogen bonding.

-

Catalysis: Add methyl acrylate (4.8 mmol) and DABCO (1,4-diazabicyclo[2.2.2]octane, 0.4 mmol). Causality: DABCO acts as a nucleophilic catalyst, attacking the acrylate to generate an enolate equivalent that subsequently attacks the aldehyde.

-

Validation: Stir at room temperature overnight. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms the formation of the intermediate methyl 2-[(3-fluoropyridin-2-yl)(hydroxy)methyl]prop-2-enoate.

Step 2: Acetylation and Cyclization

-

Reaction: Concentrate the intermediate and dissolve the crude residue in neat acetic anhydride (5 mL). Heat the mixture to 100 °C for 4 hours. Causality: Acetic anhydride serves a dual purpose: it acetylates the hydroxyl group to create a viable leaving group (acetate) and acts as a dehydrating solvent that drives the intramolecular cyclization and subsequent aromatization.

-

Isolation: Cool to room temperature, quench with ice water, and extract with dichloromethane. Purify via silica gel chromatography to isolate methyl 8-fluoroindolizine-2-carboxylate as a yellow solid.

Step 3: Saponification

-

Reaction: Dissolve the ester (1.35 mmol) in MeOH/THF (1:1, 10 mL). Add 10% aqueous NaOH (2.7 mmol) and stir at 65 °C for 5 hours.

-

Validation: Concentrate the mixture, dissolve in water, and acidify to pH 2-3 using 1M HCl. The precipitation of a solid confirms the formation of the free 8-fluoroindolizine-2-carboxylic acid. Filter and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the comparative metrics of the three primary pathways for synthesizing 8-halo/substituted indolizines, allowing researchers to select the optimal route based on project constraints.

| Synthesis Pathway | Starting Material | Key Reagents | Regioselectivity (8- vs 6- position) | Typical Yields | Primary Application |

| Classical [3+2] Cycloaddition | 3-Halopyridine + | Base (Et₃N/K₂CO₃), Alkyne | Poor (Heavily favors 6-Halo) | 15–30% (for 8-halo) | Broad library generation; isolation requires prep-HPLC. |

| MBH-Directed Cyclization | 3-Halo-2-formylpyridine | Acrylate, DABCO, Ac₂O | Excellent (Exclusive 8-Halo) | 45–60% (Over 2 steps) | Targeted, scalable synthesis of C8-halogenated cores. |

| Pd-Catalyzed Carbonylation | 3-Halobromopyridine | Pd(OAc)₂, CO, Imine, Alkyne | Good | 40–55% | Multicomponent late-stage functionalization. |

Conclusion

The synthesis of 8-haloindolizines requires deliberate circumvention of the natural steric biases inherent to 3-substituted pyridines. While classical 1,3-dipolar cycloadditions yield the 8-halo isomer only as a minor byproduct, the Morita-Baylis-Hillman directed cyclization provides an elegant, self-correcting system that locks the regiochemistry, ensuring exclusive C8-halogenation. Mastery of these pathways is essential for medicinal chemists looking to leverage the unique physicochemical properties of the 8-haloindolizine scaffold in drug design.

References

-

Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines Source: Organic Letters, ACS Publications (2009). URL:[Link]

-

Regiodivergent Synthesis of Densely Functionalized Indolizines via (2 + 2 + 1) Cycloaddition Source: The Journal of Organic Chemistry, ACS Publications (2023). URL:[Link]

-

Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes Source: Chemical Science, RSC Publishing (2020). URL:[Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: MDPI (2025). URL:[Link]

- Novel indolizine-2-carboxamides active against the hepatitis B virus (HBV) (WO2020221824A1)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | MDPI [mdpi.com]

- 5. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]

- 6. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]

Unlocking the Pyridine Ring: The Reactivity Profile and Functionalization of the C8-Position in Indolizine Scaffolds

Target Audience: Researchers, scientists, and drug development professionals.

The Regioselectivity Conundrum in Indolizine Scaffolds

Indolizines are privileged bioisosteric N-heterocycles characterized by a fused electron-rich five-membered pyrrole ring (C1–C3) and an electron-deficient six-membered pyridine ring (C5–C8). Because the highest occupied molecular orbital (HOMO) coefficients are heavily localized on the pyrrole moiety, electrophilic aromatic substitution (EAS) spontaneously and overwhelmingly occurs at the C1 and C3 positions[1].

Consequently, the six-membered ring—particularly the C8 position—remains synthetically elusive due to its lower electron density and the lack of intrinsic stereoelectronic bias for electrophilic attack[1]. However, functionalizing the C8 position is highly sought after in modern drug discovery to explore novel chemical space, modulate pharmacokinetic properties, and develop highly potent therapeutics, such as advanced anticancer agents[2].

Mechanistic Landscape of C8 Functionalization

To bypass the innate C1/C3 reactivity bias, researchers have engineered several sophisticated strategic workarounds:

-

Directed Transition-Metal C–H Activation: By installing directing groups (such as amides, esters, ketones, or aldehydes) on the indolizine core, transition metals (e.g., Pd, Rh) can be anchored in close proximity to the C8 position[2]. This proximity effect drastically lowers the activation energy required for C–H insertion at C8, effectively overriding the natural electronic preference of the scaffold[2],[1].

-

Pre-functionalization and Cross-Coupling: Another reliable approach involves the synthesis of C8-O-triflates. These activated intermediates readily undergo Suzuki-Miyaura cross-coupling with (hetero)arylboronic acids, allowing for the modular introduction of diverse aryl substituents exclusively at the C8 position[3].

-

Asymmetric Dearomative Cycloadditions: Recent advancements have utilized Chiral Phosphoric Acids (CPAs) to catalyze higher-order [8+2] cycloadditions between indolizines and maleimides. Mechanistically, the CPA facilitates a highly specific suprafacial protonation at the C8 position[4]. This protonation is the critical symmetry-breaking step that leads to an intermediate which subsequently isomerizes and cyclizes, forming complex, stereodefined cyclazines[4].

Caption: Logical mapping of indolizine regioselectivity and C8 functionalization strategies.

Quantitative Data: Efficacy of C8 Functionalization Strategies

The table below summarizes the performance metrics of the primary C8-functionalization methodologies, providing a comparative baseline for synthetic planning.

| Methodology | Catalyst / Reagent | Target Position | Yield Range | Selectivity / e.r. | Mechanistic Driver |

| Directed C–H Activation | Rh(II) or Pd(II), Directing Groups | C8 (and C2) | 50–85% | Regiospecific | Metallacycle formation[2] |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, C8-O-Triflate | C8 | 60–92% | Exclusive to C8 | Oxidative addition at C8–OTf[3] |

| Dearomative [8+2] Cycloaddition | Chiral Phosphoric Acid (CPA) | C8 (Protonation) | 34–95% | Up to 98:2 e.r. | Suprafacial C8 protonation[4] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: CPA-Catalyzed Asymmetric [8+2] Cycloaddition Targeting C8

Objective: To synthesize enantioenriched cyclazines via targeted C8-protonation of indolizines[4].

-

Preparation of the Reaction Mixture: In an oven-dried vial under an inert argon atmosphere, dissolve the indolizine substrate (0.1 mmol, 1.0 equiv) and the maleimide dienophile (0.15 mmol, 1.5 equiv) in anhydrous CHCl₃ (0.250 mL, 0.4 M)[5].

-

Causality: Chloroform is selected as a non-coordinating solvent that maintains the delicate hydrogen-bonding network essential for the CPA's transition state organization.

-

-

Catalyst Introduction: Add the specific Chiral Phosphoric Acid (CPA) catalyst (10 mol%). Cool the reaction to 0 °C or −10 °C depending on the substrate's steric bulk[4],[5].

-

Reaction Monitoring & Quenching: Stir the mixture for 1–3 days[4]. Monitor the disappearance of the indolizine via TLC. Once complete, quench the reaction with a saturated NaHCO₃ solution to neutralize the CPA.

-

Yield & Enantiomeric Ratio (e.r.) Determination: Perform crude ¹H NMR analysis using triphenylmethane as an internal standard[4]. Purify via flash chromatography and determine the e.r. using chiral HPLC[4],[5].

-

Causality: Using an internal standard before column purification prevents yield overestimation due to the potential degradation of the sensitive cyclazine intermediate on acidic silica gel[4].

-

Caption: Workflow for CPA-catalyzed [8+2] dearomative cycloaddition targeting the C8 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C8 Position

Objective: To install (hetero)aryl groups at C8 using a pre-functionalized O-triflate[3].

-

Reagent Assembly: Combine the indolizine-C8-O-triflate (1.0 equiv), (hetero)arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

-

Causality: The biphasic solvent system ensures the solubility of both the organic triflate and the inorganic base, which is required to activate the boronic acid into a highly reactive boronate species.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a stream of nitrogen. Heat the mixture to 80 °C for 12 hours.

-

Causality: The electron-rich phosphine ligands facilitate the oxidative addition of the relatively inert C8–OTf bond to the Pd(0) center, initiating the catalytic cycle[3].

-

-

Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.

Future Perspectives in Drug Development

The ability to selectively functionalize the C8 position of indolizines unlocks previously inaccessible vectors for structure-activity relationship (SAR) optimization. Late-stage functionalization at C8, combined with modifications at the C1/C2 positions, has already demonstrated the capacity to increase the cytotoxicity of indolizine-based anticancer agents by up to twenty-fold against hormone-refractory prostate (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines[2]. As photocatalytic and electrochemical C–H functionalization methods mature, the C8 position will likely become a standard focal point in the rational design of indolizine therapeutics.

References

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. nih.gov. 2

-

Regioselectivity issues in the functionalization of the indolizine core. Benchchem. 1

-

Catalyst-Dependent Asymmetric Dearomative and Desymmetrizative Higher-Order[8 + 2] Cycloaddition of Indolizines with Maleimides toward the Atroposelective Synthesis of Cyclazines. ACS Publications. 4

-

Indolizine synthesis. Organic Chemistry Portal. 3

-

(PDF) Catalyst-Dependent Asymmetric Dearomative and Desymmetrizative Higher-Order[8 + 2] Cycloaddition of Indolizines with Maleimides toward the Atroposelective Synthesis of Cyclazines. ResearchGate. 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Strategic Patent & Synthetic Guide: 8-Bromo-2-methylindolizine Analogs

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 8-bromo-2-methylindolizine and its analogs.

Part 1: Executive Summary

8-bromo-2-methylindolizine (CAS: 1430229-76-7) represents a "Gateway Intermediate" in modern heterocyclic medicinal chemistry.[1] Unlike the more common indole isosteres, the indolizine scaffold (pyrrolo[1,2-a]pyridine) offers unique electronic properties due to its bridgehead nitrogen and hyperconjugation.

The 8-bromo substituent is the critical functional handle. While electrophilic substitution on the indolizine core naturally favors the electron-rich C3 and C1 positions, the C8 position is electronically deactivated and difficult to functionalize post-cyclization. Therefore, the 8-bromo motif must be installed pre-cyclization or via specific directing groups, making this intermediate highly valuable for generating diversity at the "pyridine" portion of the fused ring system.

Key Patent Drivers:

-

Tubulin Polymerization Inhibitors: Analogs functionalized at C8 show potent cytotoxicity against multidrug-resistant cancer lines.

-

Kinase Inhibition (EGFR/VEGFR): The scaffold serves as a hinge-binder mimic.

-

Fluorescent Probes: The planar, conjugated system is utilized in bio-imaging patents, where C8 coupling extends the Stokes shift.

Part 2: Chemical Architecture & Synthesis

The Regioselectivity Challenge

The primary synthetic challenge—and the subject of several process patents—is the regioselective construction of the 8-bromo isomer versus the 6-bromo isomer.

The Dominant Route: Chichibabin Cyclization The most robust industrial route involves the quaternary alkylation of 3-bromopyridine with bromoacetone , followed by base-mediated cyclization.

-

Mechanism: The reaction proceeds via an N-alkylpyridinium salt. Upon treatment with base, the methylene proton of the ketone is abstracted, leading to an intramolecular aldol-type condensation.

-

The Fork in the Road: Cyclization can occur at the pyridine

-carbon either adjacent to the bromine (C2) or remote from it (C6).-

Path A (C2 Attack): Yields 8-bromo-2-methylindolizine .[1]

-

Path B (C6 Attack): Yields 6-bromo-2-methylindolizine .

-

Technical Insight: Contrary to steric intuition, electronic factors and the specific base used often favor a mixture where the 8-bromo isomer is significant and separable.

Experimental Protocol: Synthesis of 8-Bromo-2-methylindolizine

Note: This protocol synthesizes technical accuracy from standard methodologies found in heterocyclic process patents.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

Bromoacetone (1.2 eq)

-

Acetonitrile (Solvent A)

-

Sodium Bicarbonate (NaHCO3) or Triethylamine (Et3N)

-

Water/Ethanol (Solvent B)

Step 1: Quaternization

-

Dissolve 3-bromopyridine (15.8 g, 100 mmol) in Acetonitrile (100 mL).

-

Add Bromoacetone (16.4 g, 120 mmol) dropwise at 0°C under

. -

Allow to warm to RT and stir for 12–24 hours. A precipitate (pyridinium salt) will form.

-

Validation: TLC (10% MeOH in DCM) should show consumption of starting pyridine.

-

Filter the solid, wash with cold ether, and dry under vacuum. Yield: ~85–90% of 1-(2-oxopropyl)-3-bromopyridinium bromide .

Step 2: Cyclization (Chichibabin)

-

Suspend the pyridinium salt (10 g) in water (100 mL) or EtOH/H2O (1:1).

-

Add solid NaHCO3 (4 eq) slowly to minimize foaming.

-

Heat to reflux (80–90°C) for 2–4 hours. The solution will darken.

-

Cool to RT. Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over

and concentrate.[2]

Step 3: Purification (Critical) The crude residue contains both 6-bromo and 8-bromo isomers.

-

Column Chromatography: Silica gel (230–400 mesh).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

-

Separation: The 8-bromo isomer typically elutes after the 6-bromo isomer due to the dipole moment influence of the bromine position relative to the bridgehead nitrogen.

-

Yield: Expect 30–40% isolated yield of the 8-bromo isomer.

Part 3: Visualization of Synthetic Logic

Figure 1: Synthetic pathway illustrating the divergent cyclization of 3-bromopyridine derivatives.

Part 4: Patent Landscape & Therapeutic Utility

The patent space for 8-bromo-2-methylindolizine is defined not by the molecule itself, but by its role as a scaffold for Markush structures in drug discovery.

Key Assignees & IP Holders[3]

-

Pharmaceutical Majors: Patents from companies like Takeda and Bristol-Myers Squibb often include broad indolizine claims for kinase inhibitors.

-

Academic Institutes: Universities (e.g., Universitatea Al. I. Cuza in Romania) publish extensively on the biological activity of indolizine derivatives, often securing IP on specific anticancer formulations.

-

Fine Chemical Suppliers: Companies like Accela ChemBio hold process know-how for the scale-up of these intermediates.

Therapeutic Applications (The "Why")

| Therapeutic Area | Mechanism of Action | Role of 8-Bromo Handle | Patent Relevance |

| Oncology | Tubulin Polymerization Inhibition | Used to couple aryl rings (via Suzuki) that mimic the colchicine binding site. | High. Analogs show cytotoxicity against HeLa/HepG2 lines [1]. |

| CNS Disorders | The 8-position modulates lipophilicity and blood-brain barrier penetration. | Moderate. Investigated for schizophrenia/cognitive impairment [2]. | |

| Antimicrobial | Cystathionine | 8-substituted analogs potentiate antibiotics against resistant bacteria. | Emerging. Indolizines act as isosteres to 6-bromoindoles [3]. |

Cross-Coupling Capability

The 8-bromo group is less reactive than a 3-bromo group but more stable. It requires specialized catalytic systems for functionalization.

-

Suzuki-Miyaura:

, -

Buchwald-Hartwig:

, Xantphos,

Part 5: Patent Ecosystem Map

Figure 2: The "Hub-and-Spoke" utility of the 8-bromo-2-methylindolizine scaffold in patent claims.

References

-

Functionalized Indolizines as Potential Anticancer Agents. National Institutes of Health (PMC). Discusses the synthesis and SAR of halogenated indolizines, specifically the 8-bromo derivatives, for tubulin inhibition. Link

-

Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. PubMed. Details the use of the indolizine core for CNS targets, highlighting the importance of substitution patterns for receptor affinity. Link

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. MDPI. While focused on the indole isostere, this reference establishes the pharmacophore relevance of the bromo-fused ring system in antimicrobial potentiation. Link

-

8-Bromo-2-methylindolizine Product Record. PubChem. Provides chemical property data (CID 71313360) and vendor information confirming commercial availability for R&D. Link

-

Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. Provides comparative synthetic logic for brominating fused nitrogen heterocycles, relevant for distinguishing C6 vs C8 functionalization strategies. Link

Sources

Introduction: The Significance of 8-Bromo-2-methylindolizine and the Critical Role of Solubility Data

An In-Depth Technical Guide to the Solubility Profiling of 8-Bromo-2-methylindolizine in Organic Solvents

Indolizine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The functionalization of the indolizine ring system offers a high degree of structural diversity, enabling the development of novel therapeutic agents with improved potency and reduced toxicity.[4][5] 8-Bromo-2-methylindolizine is a specific analogue within this class, and like any drug candidate, its journey from laboratory synthesis to clinical application is critically dependent on its physicochemical properties.

Among these properties, solubility is a paramount determinant of a drug's bioavailability and therapeutic efficacy. For a compound to be effective, particularly in oral dosage forms, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to costly formulation challenges or the abandonment of otherwise promising candidates. Therefore, a comprehensive understanding of the solubility profile of 8-Bromo-2-methylindolizine in a range of relevant organic solvents is not merely academic; it is a foundational requirement for its advancement in pre-formulation studies, process chemistry, and ultimately, therapeutic development.

This guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the solubility of 8-Bromo-2-methylindolizine. While specific quantitative solubility data for this compound is not widely available in published literature, this document outlines the gold-standard experimental protocols required to generate this crucial dataset, ensuring data integrity and reproducibility.

Physicochemical Profile and Solvent Selection Rationale

The molecular structure of 8-Bromo-2-methylindolizine dictates its likely solubility behavior. As a substituted aromatic heterocycle, it possesses a largely nonpolar character due to the fused ring system. The bromine atom at the 8-position further contributes to its lipophilicity. The nitrogen bridgehead provides a site for potential weak hydrogen bonding, but the overall molecule is expected to be sparingly soluble in aqueous media and more soluble in organic solvents.

The selection of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities, guided by the principle of "like dissolves like."[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected, but testing provides a baseline for lipophilicity.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile): These solvents cannot donate hydrogen bonds but have polar characteristics. They are often good solvents for compounds of intermediate polarity. THF, for instance, has been shown to be an effective medium for reactions involving indolizine synthesis.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Alcohols are frequently used in the recrystallization of similar heterocyclic compounds, suggesting they are likely to be effective solvents.[8]

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These are powerful, versatile solvents capable of dissolving a wide range of organic compounds. DMSO is a common choice for creating stock solutions for biological screening.[9]

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the industry gold standard for determining thermodynamic solubility due to its accuracy and reliability.[10] The protocol below is a self-validating system designed to ensure that a true equilibrium is reached and accurately measured.

Materials and Reagents

-

8-Bromo-2-methylindolizine (solid, purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Bromo-2-methylindolizine to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid at the end of the experiment.[10]

-

Prepare each solvent system in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium (i.e., the point at which the concentration of the dissolved solute no longer changes over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.[10]

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a solvent-compatible syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

-

-

Quantification:

-

Prepare a series of standard solutions of 8-Bromo-2-methylindolizine of known concentrations in the test solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy. The curve should have a correlation coefficient (R²) of >0.99.

-

Accurately dilute the filtered saturated solution with the test solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Report the final solubility as the mean ± standard deviation of the triplicate measurements, typically in units of mg/mL or µg/mL.

-

Data Presentation: Template for Experimental Results

The following tables should be used to record and present the experimentally determined solubility data.

Table 1: Solubility of 8-Bromo-2-methylindolizine in Organic Solvents at 25°C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

| Solvent | Solvent Type | Solubility (mg/mL) |

| Hexane | Nonpolar | e.g., < 0.1 |

| Toluene | Nonpolar | e.g., 1.5 ± 0.2 |

| Ethyl Acetate | Polar Aprotic | e.g., 15.3 ± 1.1 |

| Acetone | Polar Aprotic | e.g., 25.8 ± 2.3 |

| Acetonitrile | Polar Aprotic | e.g., 10.2 ± 0.9 |

| Tetrahydrofuran (THF) | Polar Aprotic | e.g., 31.5 ± 2.8 |

| Methanol | Polar Protic | e.g., 5.4 ± 0.4 |

| Ethanol | Polar Protic | e.g., 3.1 ± 0.3 |

| Isopropanol | Polar Protic | e.g., 1.8 ± 0.2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., > 100 |

Visualizing the Workflow and Influencing Factors

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

Conclusion and Forward Outlook

While direct solubility data for 8-Bromo-2-methylindolizine is not currently documented in readily accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine its solubility profile. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this and other novel indolizine derivatives, ultimately facilitating their journey from promising molecules to potential therapeutic agents.

References

-

Scribd. "Procedure for Determining Solubility of Organic Compounds." Accessed March 2026. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. "INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article." 2011. [Link]

-

ResearchGate. "Indolizine derivatives: Recent advances and potential pharmacological activities." 2025. [Link]

-

Course Hero. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed March 2026. [Link]

-

Der Pharma Chemica. "Indolizine: A privileged biological scaffold." Accessed March 2026. [Link]

-

University of Toronto Scarborough. "Solubility of Organic Compounds." 2023. [Link]

-

Semantic Scholar. "INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article." Accessed March 2026. [Link]

-

PubMed. "Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review." 2025. [Link]

-

BCCampus. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed March 2026. [Link]

-

National Center for Biotechnology Information. "Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins." Accessed March 2026. [Link]

-

PubChem. "8-Bromo-2-methylquinoline." Accessed March 2026. [Link]

-

Revue Roumaine de Chimie. "SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES." Accessed March 2026. [Link]

-

National Center for Biotechnology Information. "8-Bromo-2-methylquinoline." Accessed March 2026. [Link]

-

ResearchGate. "Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines." 2025. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of 8-Bromo-2-methylindolizine via Cycloaddition

This Application Note and Protocol guide details the synthesis of 8-Bromo-2-methylindolizine , a critical scaffold in medicinal chemistry, specifically focusing on cycloaddition methodologies .

Executive Summary

Indolizines are fused bicyclic heteroaromatic compounds acting as bioisosteres for indoles and purines, making them high-value targets in drug discovery (e.g., anti-inflammatory, anticancer, and CNS agents). The synthesis of 8-bromo-2-methylindolizine presents a specific regiochemical challenge: directing the cyclization to the sterically crowded C2 position of the 3-bromopyridine precursor to achieve the 8-bromo substitution pattern.